molecular formula C10H7ClO4S B188859 Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide CAS No. 21211-23-4

Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide

Cat. No. B188859
CAS RN: 21211-23-4
M. Wt: 258.68 g/mol
InChI Key: XZEOEVIFVQYNGI-UHFFFAOYSA-N
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Description

“Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide” is a chemical compound with the molecular formula C10H7ClO4S . It has a molecular weight of 258.68 . The compound is used in laboratory chemicals and in the synthesis of substances .


Molecular Structure Analysis

The molecular structure of “Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide” can be represented by the SMILES string COC(=O)c1sc2ccccc2c1Cl . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure. For a detailed 3D structure, it’s recommended to refer to chemical databases that provide 3D structure files.


Physical And Chemical Properties Analysis

“Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide” is a solid substance . It has a melting point of 80-84 °C . More detailed physical and chemical properties such as solubility, density, and refractive index may be available in specialized chemical databases.

Scientific Research Applications

Synthetic Chemistry Applications

One primary area of application for "Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide" is in the synthesis of heterocyclic compounds. For instance, Sedlák et al. (2008) explored its use in creating substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones, highlighting its versatility in organic synthesis and potential for pharmaceutical development (Sedlák et al., 2008). Similarly, Chapman et al. (1972) demonstrated its role in producing various amino-, guanidino-, and ureido-compounds, indicating its broad utility in synthesizing complex organic molecules (Chapman et al., 1972).

Environmental Science and Pollution Treatment

"Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide" also finds application in environmental science, particularly in studies related to pollution and its mitigation. Andersson and Bobinger (1996) investigated the photochemical degradation of crude oil components, including similar thiophene derivatives, shedding light on the fate of oil spills in marine environments (Andersson & Bobinger, 1996).

Material Science and Sensing Technologies

In material science, "Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide" is instrumental in developing new materials with unique properties. Zhao et al. (2017) reported on metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate, highlighting its potential for luminescence sensing and pesticide removal, thus showcasing the compound's relevance in creating functional materials for environmental monitoring and remediation (Zhao et al., 2017).

Safety And Hazards

“Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide” is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Safety measures should include avoiding eating, drinking, or smoking when using this product, and it should be handled with personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

methyl 3-chloro-1,1-dioxo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4S/c1-15-10(12)9-8(11)6-4-2-3-5-7(6)16(9,13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEOEVIFVQYNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175440
Record name Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide

CAS RN

21211-23-4
Record name Benzo[b]thiophene-2-carboxylic acid, 3-chloro-, methyl ester, 1,1-dioxide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-chlorobenzo[b]thiophene-2-carboxylate 1,1-dioxide
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Record name Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide
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